![molecular formula C14H12FN5O2 B2610727 8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 838871-20-8](/img/structure/B2610727.png)

8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

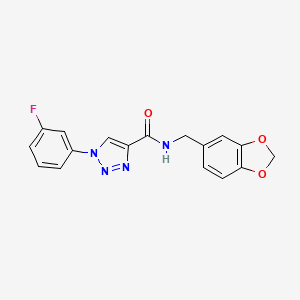

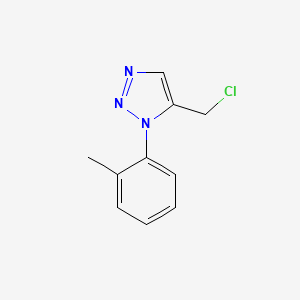

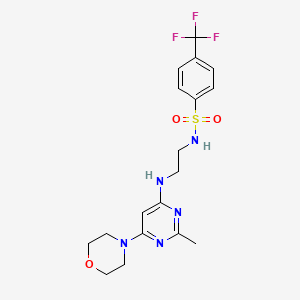

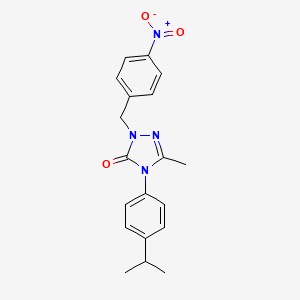

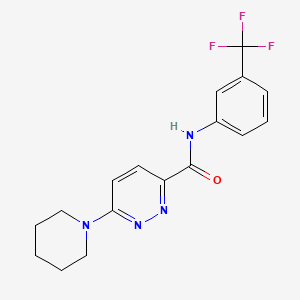

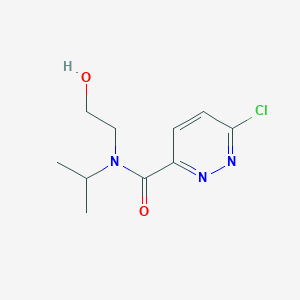

The synthesis of such a compound would likely involve several steps, including the formation of the imidazolidine ring, the attachment of the purine moiety, and the introduction of the fluorophenyl group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazolidine ring, the purine moiety, and the fluorophenyl group. These groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazolidine ring, the purine moiety, and the fluorophenyl group. The nitrogen atoms in the imidazolidine ring and the purine moiety could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and affect its interactions with other molecules .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrated their potential as antidepressant agents. The research highlighted the synthesis and evaluation of these compounds for their affinity towards serotonin receptors and phosphodiesterase inhibitors, with preliminary pharmacological studies indicating potential antidepressant and anxiolytic effects (Zagórska et al., 2016).

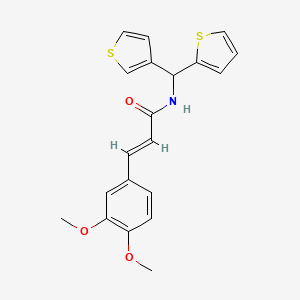

Fluorescence and Imaging Applications

Another study focused on the synthesis of highly fluorescent fluorodipyrrinones from non-fluorescent precursors, including 8-H fluorophenyldipyrrinones. These compounds, with potential as cholephilic fluorescence and MRI imaging agents, exhibit rapid excretion and minimal alteration in bile upon intravenous injection, showcasing their utility in probing liver and biliary metabolism (Boiadjiev et al., 2006).

Anticancer Activity

A study presented the design, synthesis, and in vitro antiproliferative activity of hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety. These compounds were evaluated against selected cancer cell lines, with one derivative showing significant efficacy and tumor-targeting selectivity. This research underscores the potential of such derivatives in cancer treatment and the role of structural modification in enhancing biological activity (Zagórska et al., 2021).

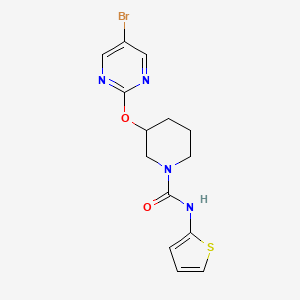

Nucleoside Analogues and Antiviral Activity

The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides and their analogues were explored, aiming to provide new classes of purine analogues for potential therapeutic use. These compounds exhibited moderate activity against various viruses in tissue culture, indicating their potential as antiviral agents (Kim et al., 1978).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors .

Mode of Action

It is likely that it interacts with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Propiedades

IUPAC Name |

6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2/c1-18-11-10(12(21)17-14(18)22)20-7-6-19(13(20)16-11)9-4-2-8(15)3-5-9/h2-5H,6-7H2,1H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHWJYAVAYWFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2610644.png)

![6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2610646.png)

![(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2610655.png)

![[3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2610657.png)

![3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610661.png)